molecular formula C9H18 B075215 Methylcyclooctane CAS No. 1502-38-1

Methylcyclooctane

Cat. No. B075215
CAS RN: 1502-38-1
M. Wt: 126.24 g/mol
InChI Key: POCNHGFJLGYFIK-UHFFFAOYSA-N
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Description

Methylcyclooctane is a chemical compound with the molecular formula C9H18 . It has an average mass of 126.239 Da and a monoisotopic mass of 126.140854 Da . It contains a total of 27 atoms, including 18 Hydrogen atoms and 9 Carbon atoms .


Synthesis Analysis

While specific synthesis methods for Methylcyclooctane were not found in the search results, retrosynthetic analysis is a cornerstone of modern natural product synthesis, providing an array of tools for disconnecting structures . The use of retrosynthetic analysis can potentially be applied to the synthesis of Methylcyclooctane.


Molecular Structure Analysis

Methylcyclooctane has a complex molecular structure. It contains a total of 27 bonds, including 9 non-Hydrogen bonds, and 1 eight-membered ring . The structure of organic compounds, including their absolute configuration, is extremely critical to the activity of medicines, aroma chemicals, and agrochemicals .


Chemical Reactions Analysis

While specific chemical reactions involving Methylcyclooctane were not found in the search results, it’s worth noting that many synthetic transformations are centered on the alteration of oxidation states, but these redox processes frequently pass through intermediates with short life-times, making their study challenging .


Physical And Chemical Properties Analysis

Methylcyclooctane has a molecular weight of 126.2392 . The NIST/TRC Web Thermo Tables (WTT) contains critically evaluated recommendations for its physical and chemical properties, including triple point temperature, normal boiling temperature, critical temperature, and critical pressure .

Scientific Research Applications

  • Synthesis of Terpenoids : MCO is used in the synthetic studies on dicyclopenta[a,d]cyclooctane terpenoids, which are important for constructing core structures of various tricyclic terpenoids like fusicoccins and ophiobolins. These terpenoids have applications in agriculture and medicine due to their biological activity (Michalak et al., 2011).

  • Study of Molecular Structures : Investigations into the conformations of MCO have been performed using force field and molecular orbital approaches. Understanding its conformations can be important for designing new molecules with specific properties (Abdi et al., 1981).

  • Neuroprotective Potential : Although not directly mentioning MCO, the study on neuroprotective potential of schisantherin A, a dibenzocyclooctadiene lignan, indicates the interest in cyclooctane structures for developing treatments against neurological disorders (Sa et al., 2015).

  • Antimicrobial Compounds Synthesis : Cyclooctanones and cyclooctane-based heterocycles synthesized from MCO derivatives have been shown to have antimicrobial activity against various microorganisms. Such studies are crucial for the development of new antimicrobial agents (Ali et al., 2012).

  • Understanding Ethylene Inhibition in Plants : MCO derivatives like 1-methylcyclopropene have been used in studies to understand the role of ethylene in plants. This understanding is pivotal for agricultural technology, particularly in improving the post-harvest quality of fruits and vegetables (Blankenship & Dole, 2003).

Future Directions

While specific future directions for Methylcyclooctane were not found in the search results, it’s worth noting that the field of organic chemistry is continuously evolving, moving its attention from the synthesis of complex natural products to the understanding of molecular functions and activities .

properties

IUPAC Name

methylcyclooctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18/c1-9-7-5-3-2-4-6-8-9/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POCNHGFJLGYFIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20164491
Record name Cyclooctane, methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20164491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methylcyclooctane

CAS RN

1502-38-1
Record name Cyclooctane, methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001502381
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclooctane, methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20164491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
109
Citations
FAL Anet - Dynamic Chemistry, 2005 - Springer
This review deals with conformational interconversions in eight-membered cyclic compounds in the" cyclooctane class". It is convenient to classify ring systems according to the degree …
Number of citations: 161 link.springer.com
J Suresh, R Suresh Kumar, S Perumal… - … Section C: Crystal …, 2007 - scripts.iucr.org
In both title compounds, C19H24N2O2, (I), and C17H21N3O2, (II), respectively, there are two molecules in the asymmetric unit and the pyrrolidine rings adopt envelope conformations. …
Number of citations: 5 scripts.iucr.org
S Abdi, I Yavari, M Askari - Journal of Molecular Structure: THEOCHEM, 1981 - Elsevier
… cyclooctanes, such as methylcyclooctane, the molecule can … of the two pseudorotation itineraries of methylcyclooctane. … spectrum of methylcyclooctane. Conclusions reached here for …
Number of citations: 1 www.sciencedirect.com
ES Balenkova, NA Khafisova, SI Khromov… - Doklady Akademii …, 1965 - mathnet.ru
ES Balenkova, NA Khafisova, SI Khromov, BA Kazanskii, “Methylcyclooctane transformations in the presence of platinum catalysts”, Dokl. Akad. Nauk SSSR, 161:6 (1965) …
Number of citations: 2 www.mathnet.ru
AC Cope, M Gordon, S Moon… - Journal of the American …, 1965 - ACS Publications
… 1-Methylcyclooctanol on treatment with leadtetraacetate gave a mixture of 1, 4-and 1, 5-epoxy-l-methylcyclooctane. Cyclooctene and cycloheptene also gave products formed by …
Number of citations: 32 pubs.acs.org
P Jiang, HW Sun, RX Shen, J Shi, CM Lai - Journal of Molecular Structure …, 2000 - Elsevier
… As can be also seen from Table 2, it seems reasonable to propose that octane and methylcyclooctane are more suitable for the host than the other guests. Furthermore, the modified …
Number of citations: 12 www.sciencedirect.com
WE Konz, W Hechtl, R Huisgen - Journal of the American …, 1970 - ACS Publications
By the bromination of 1, we obtained, via 2, the 1, 4-dibromo compound 5 in^ 92% purity. Evidence for the intermediacy of 2 came from the nmr spectra of the Diels-Alder adducts of the …
Number of citations: 26 pubs.acs.org
H Fleckner, FW Grevels, D Hess - Journal of the American …, 1984 - ACS Publications
… of (j?2,n2-l,5-dimethylene-2,6-dimethylcyclooctane)Fe(CO)3 (3).13 The metal carbonyl … In contrast to the 1,5-dimethylene-2,6-dimethylcyclooctane complex 3, which is rigid at room …
Number of citations: 136 pubs.acs.org
N Mayes, J Green - Inorganic Chemistry, 1965 - ACS Publications
The syntheses offive-and seven-membered car-borane1 exocycles, in which one carborane participates in the ring, havebeen reported. 2· 3 We wish to report now such an exocycle …
Number of citations: 5 pubs.acs.org
CW Reimann, GF Kokoszka, G Gordon - Inorganic Chemistry, 1965 - ACS Publications
The syntheses offive-and seven-membered car-borane1 exocycles, in which one carborane participates in the ring, havebeen reported. 2· 3 We wish to report now such an exocycle …
Number of citations: 49 pubs.acs.org

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